molecular formula C8H6F4 B1454322 1-(1,1-Difluoroethyl)-3,5-difluorobenzene CAS No. 1138445-10-9

1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Cat. No.: B1454322
CAS No.: 1138445-10-9
M. Wt: 178.13 g/mol
InChI Key: SBCKDBDOFDSZFH-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3,5-difluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to an aromatic ring

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Difluoroethylated Derivatives:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to its effectiveness in various applications .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Difluoroethyl)-3,5-difluorobenzene is unique due to its specific arrangement of fluorine atoms and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-8(11,12)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCKDBDOFDSZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271033
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-10-9
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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